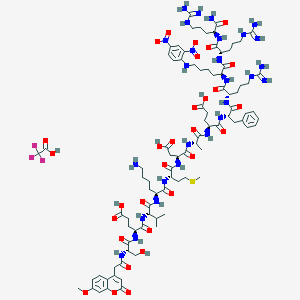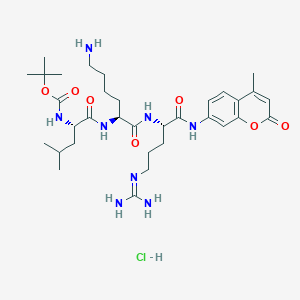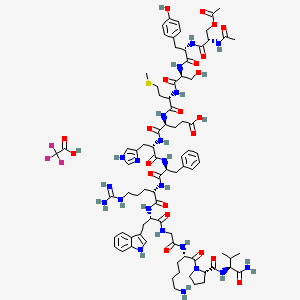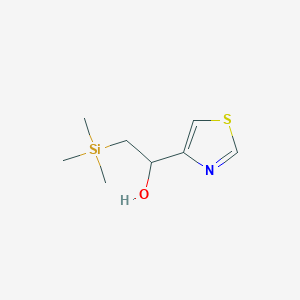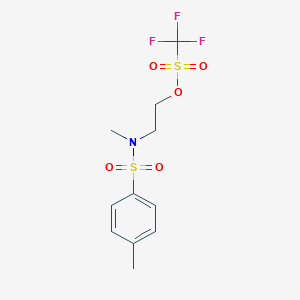
H-Arg-Arg-AMC Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Arg-Arg-AMC Hydrochloride (H-Arg-Arg-AMC HCl) is a small molecule that is used in a variety of scientific research applications. It is a synthetic derivative of the naturally occurring amino acid arginine and is used in a variety of biochemical and physiological studies. H-Arg-Arg-AMC HCl has a wide range of uses and has been found to be a valuable tool for research in the fields of biochemistry, physiology and medicine.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for H-Arg-Arg-AMC Hydrochloride involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Starting Materials
Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Pbf)-OH, 7-amino-4-methylcoumarin (AMC), HBTU, N,N-diisopropylethylamine (DIPEA), piperidine, trifluoroacetic acid (TFA), triisopropylsilane (TIS), N-methylpyrrolidone (NMP), dimethylformamide (DMF), dichloromethane (DCM), diethyl ether, hydrochloric acid (HCl)
Reaction
1. Deprotection of Fmoc group on Fmoc-Arg(Pbf)-OH using 20% piperidine in DMF, 2. Coupling of Fmoc-Arg(Pbf)-OH with AMC using HBTU and DIPEA in NMP, 3. Deprotection of Pbf group on the first Arg using 95% TFA and 2.5% TIS in DCM, 4. Coupling of Fmoc-Arg(Pbf)-OH-AMC with Fmoc-Arg(Pbf)-OH using HBTU and DIPEA in NMP, 5. Deprotection of Pbf group on the second Arg using 95% TFA and 2.5% TIS in DCM, 6. Cleavage of the peptide from the resin using 95% TFA and 2.5% TIS in DCM, 7. Precipitation of the crude peptide using diethyl ether, 8. Purification of the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC), 9. Hydrochloride salt formation using HCl in wate
Applications De Recherche Scientifique
H-Arg-Arg-AMC HCl has a wide range of applications in scientific research. It is used in a variety of biochemical and physiological studies, such as the study of neurotransmitter release, enzyme activity, and receptor binding. It is also used in studies of cell signaling pathways and in drug development.
Mécanisme D'action
H-Arg-Arg-AMC HCl works by acting as an agonist at certain receptor sites. It binds to specific receptors in the body and activates them, leading to a cascade of biochemical reactions that result in a physiological response. This response can be used to study the effects of drugs or to study the function of certain proteins or enzymes.
Effets Biochimiques Et Physiologiques
H-Arg-Arg-AMC HCl has been found to have a wide range of biochemical and physiological effects. It has been found to increase the release of neurotransmitters, activate certain enzymes, and alter the activity of certain receptors. It has also been found to have an effect on the expression of certain genes and proteins.
Avantages Et Limitations Des Expériences En Laboratoire
H-Arg-Arg-AMC HCl is an ideal tool for laboratory experiments due to its ease of synthesis and its wide range of biochemical and physiological effects. However, it is important to note that the effects of H-Arg-Arg-AMC HCl can vary depending on the concentration and the type of experiment being performed. Additionally, the effects of H-Arg-Arg-AMC HCl can be unpredictable and dangerous if used without proper safety precautions.
Orientations Futures
H-Arg-Arg-AMC HCl has a wide range of potential applications in the fields of biochemistry, physiology, and medicine. Future research could focus on further understanding the biochemical and physiological effects of H-Arg-Arg-AMC HCl, as well as exploring its potential use in drug development and in the study of cell signaling pathways. Additionally, further research could be conducted to determine the potential toxicity of H-Arg-Arg-AMC HCl and to develop safe protocols for its use in laboratory experiments.
Propriétés
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N9O4.ClH/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25;/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29);1H/t15-,16-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPOAYPKJIILEC-MOGJOVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClN9O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg-Arg-AMC Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


